molecular formula C9H11ClN2O4S B2549345 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide CAS No. 90561-64-1

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide

Cat. No.: B2549345
CAS No.: 90561-64-1
M. Wt: 278.71
InChI Key: VYERHQKIECRDSE-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine at position 2, a nitro group at position 5, and an isopropyl group attached to the sulfonamide nitrogen.

Properties

IUPAC Name

2-chloro-5-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O4S/c1-6(2)11-17(15,16)9-5-7(12(13)14)3-4-8(9)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYERHQKIECRDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves multiple steps. One common synthetic route includes the following steps :

    Step 1: Thionyl chloride and N,N-dimethylformamide are used under reflux conditions.

    Step 2: Triethylamine and tetrahydrofuran are used at temperatures ranging from 0 to 20°C.

Another method involves the use of ammonium chloride and zinc in methanol and water at temperatures between 20 to 40°C . Industrial production methods typically follow similar multi-step reactions to ensure high purity and yield.

Chemical Reactions Analysis

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, N,N-dimethylformamide, triethylamine, and zinc . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide serves as an important intermediate for synthesizing various organic compounds. Its unique functional groups allow for versatile chemical modifications that can lead to the development of new materials and specialty chemicals.

The compound is being studied for its potential biological activities, particularly in relation to its interactions with biomolecules. Notable areas of investigation include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is believed to enhance its effectiveness against resistant strains .
  • Antidiabetic Potential : In silico studies indicate that derivatives of nitrobenzenesulfonamides can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. The most active compounds demonstrated IC50 values ranging from 10.75 μM to 130.90 μM, suggesting significant inhibitory potential compared to standard antidiabetic drugs like acarbose .
  • Immunomodulatory Effects : Research has shown that sulfonamide derivatives can act as co-adjuvants in vaccination protocols, enhancing immune responses in animal models.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by the presence and position of functional groups on the benzene ring. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The nitro group enhances inhibitory activity by stabilizing the transition state during enzyme interactions.
  • Electron-Donating Groups : Alkyl substituents like isopropyl improve solubility and bioavailability, which are crucial for therapeutic applications.
CompoundIC50 (μM)Target Enzyme
This compoundTBDTBD
Acarbose39.48α-glucosidase

Case Studies

  • Antimicrobial Studies : A series of experiments demonstrated the compound's effectiveness against various bacterial strains, establishing a comparative analysis with established antibiotics like penicillin G and ciprofloxacin .
  • Diabetes Management Research : Investigations into related compounds highlighted their ability to inhibit α-glucosidase effectively, suggesting a potential therapeutic role in managing diabetes. This was supported by findings showing significant reductions in glucose absorption in vitro .
  • Immunological Applications : A study demonstrated that sulfonamide derivatives could enhance antigen-specific immune responses when used as co-adjuvants in vaccination protocols, indicating their potential utility in vaccine development.

Mechanism of Action

The mechanism of action of 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the chloro and isopropyl groups can influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Key Observations:

  • Nitro vs.
  • Sulfonamide vs. Sulfonic Acid : The sulfonamide group in the target compound reduces acidity compared to sulfonic acid derivatives like 2-Chloro-5-nitrobenzenesulphonic acid, which has a pKa ~1–2 due to the strongly acidic -SO₃H group .

Physicochemical Properties

  • Solubility: Sulfonamides generally exhibit moderate solubility in organic solvents but lower solubility in water. The nitro group may further reduce aqueous solubility compared to amino-substituted analogs.
  • Reactivity : The nitro group facilitates electrophilic substitution reactions, while the sulfonamide nitrogen can participate in hydrogen bonding or act as a weak base. In contrast, sulfonic acids like 2-Chloro-5-nitrobenzenesulphonic acid are highly reactive in condensation or sulfonation reactions .

Biological Activity

2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide (CAS No. 90561-64-1), a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a nitro group and a chloro substituent that influence its reactivity and interactions with biological targets. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C9H11ClN2O4S
  • Molecular Weight : 278.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The nitro group can participate in redox reactions, while the chloro and isopropyl groups affect the compound's binding properties. These interactions can lead to modulation of cellular pathways, including:

  • NF-κB Pathway : The compound may enhance the activation of NF-κB, a key regulator in immune response and inflammation .
  • Antimicrobial Activity : It has been noted for potential antibacterial properties, which are significant in the context of rising antibiotic resistance .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antidiabetic Potential

In silico studies suggest that derivatives of nitrobenzenesulfonamides can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The most active compounds in these studies displayed IC50 values ranging from 10.75 μM to 130.90 μM, indicating significant inhibitory potential compared to standard drugs like acarbose .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of functional groups on the benzene ring significantly influence biological activity. For example:

  • Electron-Withdrawing Groups : The nitro group enhances inhibitory activity by stabilizing the transition state during enzyme interactions.
  • Electron-Donating Groups : Alkyl substituents like isopropyl can increase solubility and bioavailability.
CompoundIC50 (μM)Target Enzyme
This compoundTBDTBD
Acarbose39.48α-glucosidase

Case Studies

  • Immunomodulatory Effects : A study demonstrated that sulfonamide derivatives could act as co-adjuvants in vaccination protocols, enhancing antigen-specific immune responses in murine models .
  • Antidiabetic Activity : Another investigation into related compounds highlighted their ability to inhibit α-glucosidase effectively, suggesting a potential therapeutic role in managing diabetes .

Q & A

Q. What are the standard methods for synthesizing 2-Chloro-N-isopropyl-5-nitrobenzenesulfonamide?

Methodological Answer: Synthesis typically involves sulfonylation of a nitrobenzene precursor. Key steps include:

  • Chlorosulfonation : React 5-nitrobenzene derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Amidation : Treat the intermediate with isopropylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., sodium carbonate) to form the sulfonamide bond.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
    Reference : Similar sulfonamide syntheses in (Scheme 1) and (thionyl chloride/N-methyl acetamide systems) .

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify characteristic peaks:
    • Sulfonamide S=O stretch : ~1350 cm⁻¹ and ~1150 cm⁻¹ (asymmetric/symmetric stretching).
    • Nitro group (NO₂) : ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).
  • ¹H NMR :
    • Isopropyl group: δ 1.2–1.4 ppm (CH₃ doublet) and δ 3.5–4.0 ppm (CH multiplet).
    • Aromatic protons: Split signals between δ 7.5–8.5 ppm (para-nitro substitution pattern).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl).
    Reference : Spectral validation protocols from (NIST data) and (KBr IR library) .

Q. What solvents and reaction conditions optimize recrystallization for high purity?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (3:1 v/v) or methanol/diethyl ether for recrystallization. Polar solvents dissolve the compound at high temperatures but precipitate impurities upon cooling.
  • Temperature Gradient : Heat to 60–70°C for dissolution, then cool slowly to 4°C to maximize crystal formation.
  • Yield vs. Purity Trade-off : Higher purity (>98%) is achieved with multiple recrystallizations, though yields may drop by 15–20%.
    Reference : Purification strategies in (solvent systems like benzene and dichloromethane) .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

  • Light Sensitivity : Store in amber glass vials at –20°C to prevent nitro group photodegradation.
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonamide bond.
  • Thermal Stability : Avoid temperatures >40°C; DSC analysis () shows decomposition onset at ~180°C.
    Reference : Safety guidelines in (MedChemExpress stability protocols) .

Q. How can chromatographic methods differentiate structural isomers?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30). Isomers show retention time differences due to nitro group positioning.
  • TLC : Hexane/ethyl acetate (4:1) on silica plates; Rf values vary by ~0.15 for ortho vs. para isomers.
  • GC-MS : Limited utility due to high polarity, but derivatization (e.g., silylation) improves volatility.
    Reference : Chromatographic conditions in (GC-MS optimization) .

Advanced Research Questions

Q. How can reaction parameters minimize byproduct formation during sulfonylation?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during chlorosulfonation to suppress sulfonic acid byproducts.
  • Stoichiometry : Use 1.2 equivalents of isopropylamine to ensure complete amidation.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation.
    Reference : Reaction optimization in (thionyl chloride/N-methyl acetamide systems) and (sodium cyanide catalysis) .

Q. How to resolve contradictions between computational and experimental spectral data?

Methodological Answer:

  • DFT Calculations : Compare B3LYP/6-31G* optimized structures with experimental NMR/IR (e.g., nitro group torsion angles affect spectral shifts).
  • Solvent Effects : Include PCM (Polarizable Continuum Model) in simulations to account for solvent-induced shifts.
  • Error Analysis : Cross-validate with X-ray crystallography (e.g., ’s crystallographic data for sulfonamide derivatives).
    Reference : Computational validation in (PubChem data) and (ChemSpider predictions) .

Q. What methodologies analyze nitro group reactivity under varying pH?

Methodological Answer:

  • Kinetic Studies : Monitor nitro reduction (e.g., with NaBH₄/CuCl₂) via UV-Vis at 400 nm under buffered conditions (pH 3–10).
  • Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials; nitro groups show pH-dependent reduction waves.
  • Hammett Plots : Corrate substituent effects (e.g., chloro vs. methyl) on nitro reactivity.
    Reference : Reactivity studies in (agrochemical applications) .

Q. How to design SAR studies for evaluating biological activity?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or tert-butyl) and test against target enzymes (e.g., carbonic anhydrase).
  • Bioassays : Use enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assay on cell lines).
  • Molecular Docking : Align derivatives with protein active sites (e.g., PDB: 1JD0) to predict binding affinities.
    Reference : SAR frameworks in (biological evaluation of sulfonamide derivatives) .

Q. How to address discrepancies in synthetic yields across literature?

Methodological Answer:

  • Critical Parameter Analysis : Compare solvent polarity (e.g., benzene vs. DMF in ), reaction time, and catalyst loading.
  • Reproducibility Checks : Replicate reported conditions with strict inert atmosphere control (N₂/Ar).
  • Byproduct Identification : Use LC-MS to detect side products (e.g., sulfonic acids or dimerization artifacts).
    Reference : Yield optimization in (variable reaction times and solvents) .

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